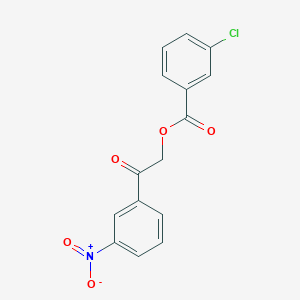
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate
Übersicht
Beschreibung
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent labeling reagent that is used to label proteins and other biomolecules for detection and analysis. NBD-Cl has a wide range of applications in various fields of research, including biochemistry, molecular biology, and biophysics.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves the formation of a covalent bond between the reagent and the target molecule. The reagent contains a highly reactive chloroformate group that reacts with the amino group of the target molecule to form a stable carbamate linkage. The resulting product is a fluorescently labeled molecule that can be detected and analyzed using various techniques, such as gel electrophoresis, chromatography, and fluorescence microscopy.
Biochemical and physiological effects:
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it should be noted that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the target molecule.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments are its high sensitivity, versatility, and ease of use. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is highly fluorescent and can be used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids. It is also relatively easy to use and does not require any specialized equipment or expertise.
However, there are also some limitations to using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in lab experiments. One limitation is that the labeling efficiency may vary depending on the target molecule and the labeling conditions. Therefore, it is important to carefully optimize the labeling conditions to achieve the desired labeling efficiency. Another limitation is that the labeling of biomolecules with 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate may alter their properties and affect their function. Therefore, it is important to carefully validate the results obtained using 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in scientific research. One direction is the development of new labeling strategies that can improve the efficiency and specificity of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate labeling. Another direction is the application of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the study of protein dynamics and interactions in living cells. This would require the development of new methods for introducing 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate into cells and imaging the labeled molecules in real-time. Finally, the use of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate in the development of new diagnostic and therapeutic agents is also an area of active research. This would require the development of new 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate derivatives that can selectively target specific biomolecules or disease states.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins, peptides, and other biomolecules for detection and analysis. 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also used in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGFLFTWMONJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3935503.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3935509.png)
![(4-methylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935515.png)
![2-(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3935518.png)
![(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935527.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3935531.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3935539.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)
![10-(4-fluorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B3935547.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3935552.png)
![3-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-4-methoxybenzaldehyde](/img/structure/B3935555.png)
![2-[5-(2-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3935580.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)
